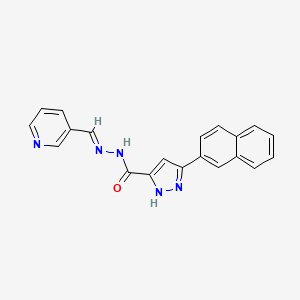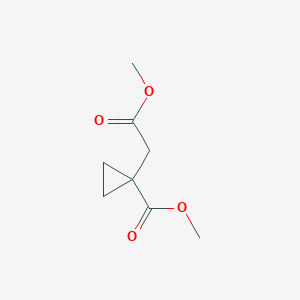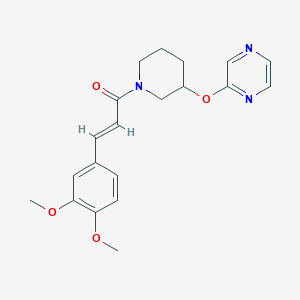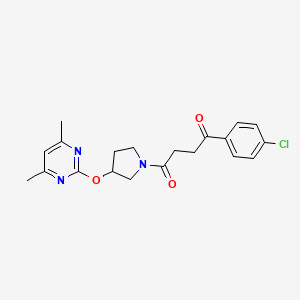![molecular formula C7H12ClF2N B2437466 (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride CAS No. 2287318-64-1](/img/structure/B2437466.png)
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6-Difluoro-1-bicyclo[310]hexanyl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic amine derivative, characterized by the presence of two fluorine atoms on the bicyclo[310]hexane ring
Applications De Recherche Scientifique
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialized chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the bicyclo[3.1.0]hexane ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Hydrochlorination: The compound can participate in hydrochlorination reactions, transferring hydrochloric acid to other substrates.
Common Reagents and Conditions
Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and various oxidizing or reducing agents. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the bicyclo[3.1.0]hexane ring, imines, secondary amines, and hydrochlorinated products.
Mécanisme D'action
The mechanism of action of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride involves its interaction with molecular targets through its amine group and fluorine atoms. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s unique bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride
- Bicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
- 6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane)
Uniqueness
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is unique due to the presence of two fluorine atoms on the bicyclo[3.1.0]hexane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with specific interactions and stability.
Propriétés
IUPAC Name |
(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-3-6(5,7)4-10;/h5H,1-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBPAXORLYRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2437387.png)

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)
![3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2437393.png)





![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)
![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)
